REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH2:2][CH3:3].[NH3:6].[N+]([C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1)([O-])=O>C(OCC)(=O)C>[OH:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:3][CH2:2][C:1]([NH2:6])=[O:5])=[CH:11][CH:12]=1
|
Name
|
4-nitrophenyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the N,N′-dicyclohexylurea precipitate is then filtered out
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
WASH
|
Details
|
the latter is washed with chloroform-metanol (50:1
|
Type
|
CUSTOM
|
Details
|
v/v), whence the chromatographically clean product is crystallized from methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a vacuum dessicator over phosphorus pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CCC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |